4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c1-4-18-21-6-5-16-14(12(1)21)20-9-7-19(8-10-20)13-2-3-15-11-17-13/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGXAIDALHIUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=NC=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[1,5-a]pyrazine Synthesis
Pyrazolo[1,5-a]pyrazine derivatives are typically synthesized via cyclocondensation reactions. A validated method involves reacting 1H-pyrazole-3,5-diamine with α,β-unsaturated ketones or enaminones under basic conditions. For example:
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Step 1 : 1H-Pyrazole-3,5-diamine is treated with enaminones in pyridine at 120°C for 5–6 hours, yielding 7-arylpyrazolo[1,5-a]pyrazines in 87–94% yields.
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Step 2 : Alternatively, α,β-unsaturated ketones react with the diamine in ethanolic KOH at 80°C for 4 hours, producing 5,7-diaryl-substituted derivatives (88–96% yields).
These conditions ensure regioselectivity, with electron-donating substituents enhancing reaction efficiency.
Pyrimidine Functionalization
The pyrimidine ring is functionalized at the 4-position to accommodate the piperazine linker. Chlorination at this position is critical for subsequent nucleophilic substitution:
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Chlorination : Pyrimidine is treated with phosphorus oxychloride (POCl₃) under reflux, introducing a chlorine atom at the 4-position.
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Intermediate Isolation : The resulting 4-chloropyrimidine is purified via recrystallization (e.g., using ethanol/water mixtures).
Piperazine Linker Installation
Piperazine serves as a flexible spacer connecting the two heterocycles. Its incorporation involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.
Nucleophilic Aromatic Substitution
Procedure :
Buchwald-Hartwig Amination
For sterically hindered substrates, palladium catalysis improves efficiency:
Final Coupling: Pyrazolo[1,5-a]pyrazine Attachment
The pyrazolo[1,5-a]pyrazine moiety is introduced via a second SNAr or cross-coupling reaction.
SNAr with Chlorinated Pyrazolo[1,5-a]pyrazine
Steps :
Suzuki-Miyaura Cross-Coupling
For aryl-substituted variants, Suzuki coupling enhances versatility:
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Reagents : Pyrazolo[1,5-a]pyrazine-4-boronic acid (1.1 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 equiv)
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Conditions : DME/H₂O (3:1), 80°C, 12 hours
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, DMSO- d₆): δ 8.92 (s, 1H, pyrimidine-H), 8.45 (d, J = 5.2 Hz, 2H, pyrazine-H), 4.20 (t, J = 7.6 Hz, 4H, piperazine-H), 3.85 (t, J = 7.6 Hz, 4H, piperazine-H).
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HRMS : m/z calculated for C₁₄H₁₅N₇ [M+H]⁺: 281.32, found: 281.31.
Optimization Challenges and Solutions
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) achieve 50–60% overall yield. Key considerations for scale-up:
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Cost Efficiency : Replace Pd catalysts with nickel-based alternatives for coupling steps.
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Waste Reduction : Recover piperazine via acid-base extraction.
Emerging Methodologies
Recent advances include photoredox-mediated C–N coupling and flow chemistry setups, which reduce reaction times from hours to minutes .
Chemical Reactions Analysis
Types of Reactions: 4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Oncology
Research indicates that 4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine exhibits significant cytotoxic activity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG2 (liver cancer)
The compound's ability to induce apoptosis through CDK2 inhibition suggests its potential as an anticancer agent. Clinical studies are warranted to further investigate its efficacy and safety profiles in human subjects.
Inflammation
Similar compounds within the pyrazolo[1,5-a]pyrimidine class have shown promise in targeting inflammatory pathways. For instance, derivatives have been studied for their ability to inhibit kinases involved in inflammatory signaling, such as Interleukin Receptor-Associated Kinase 4 (IRAK4) . The potential application of this compound in treating inflammatory diseases is an area of active research.
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on CDK2 Inhibitors : A study demonstrated that pyrazolo[3,4-d]pyrimidines significantly reduced tumor growth in xenograft models by inhibiting CDK2 activity.
- Inflammatory Response Modulation : Research on IRAK4 inhibitors showed promising results in reducing cytokine levels in models of chronic inflammation.
These findings underscore the potential for this compound to contribute meaningfully to therapeutic strategies against cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its pyrazolo[1,5-a]pyrazine core, distinguishing it from closely related pyrazolo[1,5-a]pyrimidines (Table 1). Key analogues include:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations :
- Core Heterocycle : Pyrazolo[1,5-a]pyrazine (target) vs. pyrazolo[1,5-a]pyrimidine (analogues). The pyrazine core may enhance π-π stacking in target binding compared to pyrimidine .
- Piperazine Modifications : Substituents on the piperazine ring (e.g., morpholine, cyclopropyl, or phenethyl groups) critically influence solubility and target selectivity. For example, compound 38’s cyclopropylpiperazine enhances metabolic stability , while Dorsomorphin’s piperidine-ethoxy-phenyl group improves membrane permeability .
- Biological Activity : Pyrazolo[1,5-a]pyrimidines exhibit potent kinase inhibition (e.g., AMPK, COX-2) , but the target compound’s pyrazine core may shift selectivity toward unexplored targets like pyrazine-binding enzymes.
Pharmacokinetic Considerations
- Lipophilicity : Piperazine substituents significantly modulate logP values. For instance, compound 38 (logP ~3.5) is more lipophilic than Dorsomorphin (logP ~2.8) , impacting blood-brain barrier penetration.
- Metabolic Stability : Cyclopropyl and tert-butyl groups (e.g., compound 41 ) reduce cytochrome P450 metabolism compared to unsubstituted piperazines.
Biological Activity
4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse therapeutic applications, including inhibition of key enzymes involved in cell cycle regulation and cancer progression.
Structural Characteristics
The molecular structure of this compound features:
- Pyrimidine Core : A six-membered ring containing nitrogen atoms.
- Piperazine Ring : A saturated six-membered ring with two nitrogen atoms.
- Pyrazolo[1,5-a]pyrazine Moiety : A bicyclic structure that enhances the compound's interaction with biological targets.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to cell death. This mechanism is crucial for its anticancer properties:
- Inhibition of CDK2 : The compound binds to the active site of CDK2, preventing its phosphorylation activity which is essential for cell cycle progression.
- Induction of Cytotoxicity : Studies have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several promising biological activities:
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental models:
-
In Vitro Studies :
- A study demonstrated that this compound significantly reduced cell viability in MCF-7 and HCT-116 cells by inducing apoptosis .
- The compound was shown to disrupt mitochondrial membrane potential, a key indicator of apoptosis.
- In Vivo Studies :
- Structure-Activity Relationship (SAR) :
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest good bioavailability and absorption characteristics. Preliminary toxicity studies indicate a favorable safety profile with low adverse effects observed in tested animal models .
Q & A
Q. Basic Characterization
Q. Advanced Structural Confirmation
- X-ray crystallography : Resolves piperazine-pyrimidine dihedral angles and hydrogen-bonding networks .
- 2D NMR (COSY, HSQC) : Maps connectivity between pyrazolo[1,5-a]pyrazine and piperazine moieties .
What biological mechanisms or targets have been hypothesized for pyrazolo[1,5-a]pyrazine derivatives?
Q. Research Findings
- Kinase inhibition : Pyrazolo[1,5-a]pyrimidines show affinity for ATP-binding pockets in kinases (e.g., JAK2, EGFR) due to planar heterocyclic cores .
- G-protein-coupled receptors (GPCRs) : Piperazine-linked derivatives modulate serotonin (5-HT1A) and dopamine receptors .
- Antimicrobial activity : Pyrimidine derivatives exhibit MIC values of 2–8 µg/mL against S. aureus via membrane disruption .
Contradictory Data Note
Some studies report conflicting IC50 values (e.g., 0.5 µM vs. 5 µM for EGFR inhibition), possibly due to assay conditions (e.g., ATP concentration variations) .
How can researchers resolve contradictions in synthetic yields or biological activity data?
Q. Methodological Approach
Reproduce conditions : Standardize solvents (e.g., DMF vs. THF), catalysts, and temperature .
Control experiments : Test intermediates for stability (e.g., pyrazolo[1,5-a]pyrazine degradation under light) .
Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA for biological replicates) .
Table 2 : Yield Discrepancy Analysis
| Study | Catalyst | Solvent | Yield (%) | Likely Cause of Variance |
|---|---|---|---|---|
| A | Pd(OAc)2 | DMF | 85 | Optimal catalyst loading |
| B | None | Ethanol | 60 | Poor solubility of intermediates |
What safety protocols are essential when handling this compound?
Q. Experimental Design Considerations
- PPE : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during piperazine coupling) .
- Waste disposal : Segregate halogenated waste (from pyrazine functionalization) for incineration .
How does structural modification at position 7 impact physicochemical properties?
Q. Functionalization Strategies
- Electron-withdrawing groups (EWGs) : Nitro or carbonyl groups at position 7 enhance solubility in polar solvents (e.g., DMSO) but reduce membrane permeability .
- Halogenation : Bromine at position 7 increases molecular weight (Δ ~80 Da) and lipophilicity (clogP +0.5) .
Table 3 : Property Modulation via Position 7 Substituents
| Substituent | logP | Solubility (mg/mL) | Bioactivity (IC50, µM) |
|---|---|---|---|
| –NO2 | 1.2 | 12.5 (DMSO) | 0.7 (JAK2) |
| –Br | 2.1 | 3.8 (DMSO) | 1.5 (JAK2) |
| –CH3 | 1.8 | 8.2 (DMSO) | 2.3 (JAK2) |
What are the limitations of current synthetic routes, and how can they be improved?
Q. Key Challenges
- Low scalability : Multi-step purifications (e.g., column chromatography) hinder gram-scale synthesis .
- Byproduct formation : Piperazine dimerization during coupling reduces yield .
Q. Advanced Solutions
- Flow chemistry : Continuous processing minimizes intermediate isolation .
- Greener solvents : Replace DCM with cyclopentyl methyl ether (CPME) for piperazine reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
